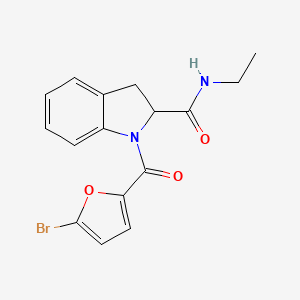

1-(5-bromofuran-2-carbonyl)-N-ethylindoline-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(5-Bromofuran-2-carbonyl)-N-ethylindoline-2-carboxamide is a synthetic organic compound that features a brominated furan ring and an indoline moiety

Métodos De Preparación

The synthesis of 1-(5-bromofuran-2-carbonyl)-N-ethylindoline-2-carboxamide typically involves the reaction of 5-bromofuran-2-carboxylic acid with N-ethylindoline-2-carboxamide under specific conditions. One common method includes the use of 2-methyl-6-nitrobenzoic anhydride and 4-dimethylaminopyridine as catalysts in dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Análisis De Reacciones Químicas

Hydrolysis

Under acidic or basic conditions, the amide bond undergoes hydrolysis to yield 5-bromofuran-2-carboxylic acid and N-ethylindoline-2-carboxamide . This reaction is typical for carboxamides and may require heat or catalytic assistance.

Aminolysis

Replacement of the ethyl group with another amine (e.g., via nucleophilic substitution) under basic conditions. This reaction could generate structurally diverse analogs for medicinal chemistry studies.

Amidation

Formation of additional amide bonds through reactions with amines, expanding the compound’s functional groups for derivatization.

Spectroscopic Methods

-

NMR :

-

IR :

-

Mass Spectrometry : Molecular ion peaks confirm the molecular formula (e.g., m/z 310.9904 for related compounds) .

Reaction Monitoring

Reactions are typically tracked using NMR and IR spectroscopy to confirm product formation and purity.

COX-2 Inhibition Potential

Molecular docking studies (e.g., on COX-2 protein, PDB ID: 5IKR) reveal strong binding affinity, driven by:

-

Hydrogen bonding : With residues like Gly526 and Met522.

-

Hydrophobic interactions : Between the furan core and Val349/Leu352.

-

Electrostatic interactions : π–cation interactions involving Arg120 .

Binding energies for related compounds reach −7.89 kcal/mol , suggesting anti-inflammatory potential .

Structural Optimization

The bromofuran moiety and ethylindoline group enable further derivatization for enhancing bioactivity.

Table 1: Key Reactions and Observations

| Reaction Type | Conditions | Products/Outcomes |

|---|---|---|

| Hydrolysis | Acidic/Basic, Heat | 5-Bromofuran-2-carboxylic acid, N-ethylindoline-2-carboxamide |

| Aminolysis | Nucleophilic substitution | Amide derivatives with varied amines |

| Amidation | Coupling agents, Amine | Extended amide functional groups |

Table 2: Spectroscopic Data (Illustrative)

Table 3: Molecular Docking Insights

| Interaction Type | Key Residues Involved | Role in Binding |

|---|---|---|

| Hydrogen bonding | Gly526, Met522, Ala527 | Stabilization via NH and carbonyl |

| Hydrophobic interactions | Val349, Leu352, Tyr385 | π–alkyl and alkyl interactions |

| Electrostatic (π–cation) | Arg120 | Furan core stabilization |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Potential Drug Development:

The compound is being investigated as a lead structure for the development of new pharmaceuticals. Its unique chemical structure, which includes a bromofuran moiety and an indoline carboxamide group, is believed to confer specific biological activities. Preliminary studies suggest that it may possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes, similar to other compounds in its class .

Case Study:

A molecular docking study indicated that derivatives of 1-(5-bromofuran-2-carbonyl)-N-ethylindoline-2-carboxamide exhibit significant binding affinities to cyclooxygenase-2 (COX-2), suggesting potential as COX-2 inhibitors . This could lead to the development of new anti-inflammatory drugs targeting pain and inflammation.

Organic Synthesis

Intermediate in Synthesis:

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, making it a versatile building block in organic synthesis .

Synthetic Routes:

The typical synthesis involves the reaction of 5-bromofuran-2-carboxylic acid with N-ethylindoline under specific conditions that may include coupling agents such as 1,1’-carbonyldiimidazole (CDI) or 4-dimethylaminopyridine (DMAP) . This method highlights the compound's utility in creating derivatives with enhanced biological activity.

Material Science

Development of Novel Materials:

Research is ongoing into the use of this compound in material science. Its unique electronic and optical properties make it a candidate for developing advanced materials, including organic semiconductors and sensors .

Applications in Electronics:

The compound's ability to form stable thin films suggests potential applications in electronic devices. Studies are exploring its integration into organic light-emitting diodes (OLEDs) and photovoltaic cells due to its favorable electronic characteristics .

Data Table: Summary of Applications

| Field | Application | Remarks |

|---|---|---|

| Medicinal Chemistry | Drug Development | Potential COX-2 inhibitor; anti-inflammatory properties |

| Organic Synthesis | Intermediate for Complex Molecules | Versatile building block; enhances synthetic pathways |

| Material Science | Development of Novel Materials | Potential use in OLEDs and photovoltaic cells |

Mecanismo De Acción

The mechanism of action of 1-(5-bromofuran-2-carbonyl)-N-ethylindoline-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparación Con Compuestos Similares

1-(5-Bromofuran-2-carbonyl)-N-ethylindoline-2-carboxamide can be compared with other similar compounds, such as:

1-(5-bromofuran-2-carbonyl)-N-methylindoline-2-carboxamide: This compound has a similar structure but with a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.

1-(5-bromofuran-2-carbonyl)-N,N-diethyl-2,3-dihydroindole-5-sulfonamide: This compound features a sulfonamide group, which can significantly alter its chemical and biological properties.

Actividad Biológica

1-(5-bromofuran-2-carbonyl)-N-ethylindoline-2-carboxamide is a synthetic compound that belongs to the class of furan carboxamides, characterized by its unique structural features including a furan ring, a carbonyl group, and an indoline moiety. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly in anti-inflammatory and anticancer activities. This article explores the biological activity of this compound, highlighting relevant research findings, molecular interactions, and potential therapeutic applications.

Structural Features

The structure of this compound can be broken down into three main components:

- Furan Ring : A five-membered aromatic heterocycle that is known for its diverse biological activities.

- Carbonyl Group : Enhances the reactivity and biological activity of the compound.

- Indoline Moiety : Commonly found in various alkaloids with significant pharmacological properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives containing furan and indoline moieties have been shown to possess anti-proliferative effects against various cancer cell lines. Molecular docking studies suggest that this compound may interact effectively with key proteins involved in cancer pathways, such as cyclooxygenase-2 (COX-2) .

Anti-inflammatory Activity

The presence of the carbonyl group in the structure may facilitate interactions with inflammatory pathways. Similar compounds have been investigated for their ability to inhibit COX-2, an enzyme implicated in inflammation and pain. Preliminary data suggest that this compound could serve as a potential COX-2 inhibitor, warranting further investigation into its anti-inflammatory effects .

Case Studies and Experimental Data

A study on related compounds demonstrated significant inhibitory activity against cancer cell lines. For example, derivatives based on indolinone scaffolds showed IC50 values ranging from 0.503 µM to 7.17 µM against breast (MCF-7) and lung (A549) cancer cells . These findings suggest that structural modifications around the indoline core can enhance biological activity.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-bromo-N-(2-ethylphenyl)furan-2-carboxamide | Contains a furan ring and a carboxamide group | Potential anti-inflammatory properties |

| (2S)-1-(5-bromofuran-2-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamide | Similar carbonyl and furan structure | Investigated for neuroprotective effects |

| 1-(5-bromofuran-2-carbonyl)-2,3-dihydroindole | Indole derivative with furan carbonyl | Anticancer activity reported |

While specific mechanisms for this compound are not fully elucidated, molecular docking studies indicate favorable binding interactions with COX-2. The presence of hydrogen bond donors and acceptors within its structure suggests potential interactions that could lead to enzyme inhibition . Further studies are necessary to validate these interactions through in vitro and in vivo experiments.

Future Directions

Given its structural uniqueness and preliminary findings indicating potential biological activities, future research should focus on:

- In Vitro Studies : To confirm the anticancer and anti-inflammatory effects observed in preliminary studies.

- In Vivo Studies : To assess the therapeutic efficacy and safety profile of the compound in animal models.

- Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its biological effects.

Propiedades

IUPAC Name |

1-(5-bromofuran-2-carbonyl)-N-ethyl-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O3/c1-2-18-15(20)12-9-10-5-3-4-6-11(10)19(12)16(21)13-7-8-14(17)22-13/h3-8,12H,2,9H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWHGAHIUDKXLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.